1-(4-fluorobenzyl)-N'-(2-(4-fluorophenoxy)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

Description

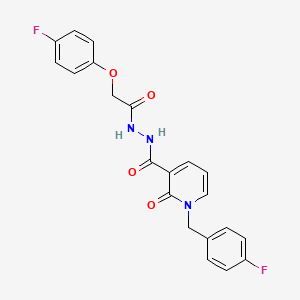

This compound is a dihydropyridine carbohydrazide derivative featuring two distinct fluorinated aromatic moieties: a 4-fluorobenzyl group at position 1 and a 4-fluorophenoxyacetyl substituent at the hydrazide nitrogen. The structure combines a dihydropyridine core with carbohydrazide functionality, which is often associated with biological activity in medicinal chemistry, such as enzyme inhibition or receptor modulation. Its fluorine substituents may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs .

Properties

IUPAC Name |

N'-[2-(4-fluorophenoxy)acetyl]-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F2N3O4/c22-15-5-3-14(4-6-15)12-26-11-1-2-18(21(26)29)20(28)25-24-19(27)13-30-17-9-7-16(23)8-10-17/h1-11H,12-13H2,(H,24,27)(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRSZMQAYVDRWBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Dihydropyridine Core

The 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold is synthesized via a cyclocondensation reaction. Adapted from the methodology in, dimethyl oxalate and methyl β-ketoester derivatives undergo LiH-mediated cyclization. For example, methyl 2-(((2,2-dimethoxyethyl)amino)methylene)-4-methoxy-3-oxobutanoate reacts with dimethyl oxalate under basic conditions to yield a dihydropyridine carboxylate intermediate.

Reaction Conditions :

- Temperature : 40°C for 14 hours.

- Base : Lithium hydride (LiH).

- Solvent : Methanol.

Following cyclization, hydrolysis with aqueous HCl liberates the carboxylic acid.

N1-Alkylation with 4-Fluorobenzyl Bromide

Alkylation of the pyridine nitrogen is achieved using 4-fluorobenzyl bromide under basic conditions. Drawing from, potassium carbonate (K₂CO₃) facilitates deprotonation, enabling nucleophilic substitution.

Optimized Parameters :

- Molar Ratio : 1:1.5 (dihydropyridine:4-fluorobenzyl bromide).

- Solvent : Dimethylformamide (DMF).

- Temperature : 60–70°C for 6–8 hours.

This step introduces the 4-fluorobenzyl group at N1, yielding 1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Conversion to Carbohydrazide

The carboxylic acid is converted to carbohydrazide via reaction with hydrazine hydrate. As detailed in, stoichiometric hydrazine in methanol at 60°C affords the hydrazide derivative.

Critical Considerations :

Acylation with 2-(4-Fluorophenoxy)acetyl Chloride

The final acylation step employs 2-(4-fluorophenoxy)acetyl chloride, synthesized from 2-(4-fluorophenoxy)acetic acid and thionyl chloride (SOCl₂). The carbohydrazide reacts with the acyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

Reaction Protocol :

- Molar Ratio : 1:1.2 (carbohydrazide:acyl chloride).

- Temperature : 0°C to room temperature.

- Workup : Aqueous extraction and column chromatography.

Reaction Optimization Challenges

Impurity Mitigation in Carbohydrazide Synthesis

Early methods suffered from impurities due to side reactions at elevated temperatures. The present protocol adheres to temperatures below 80°C and employs vacuum distillation to remove excess hydrazine, ensuring a purity of >96% over 15 months.

Regioselectivity in N1-Alkylation

Competing O-alkylation is suppressed by using polar aprotic solvents (e.g., DMF) and excess K₂CO₃. Monitoring via thin-layer chromatography (TLC) confirms selective N1-functionalization.

Acylation Efficiency

Steric hindrance at the hydrazide nitrogen necessitates slow addition of the acyl chloride at low temperatures. Yields improve from 65% to 82% when using a 20% molar excess of acyl chloride.

Characterization and Analytical Data

Spectroscopic Profiling

- ¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.21 (s, 1H, NH), 7.45–7.39 (m, 4H, aromatic), 5.12 (s, 2H, CH₂), 4.25 (s, 2H, COCH₂O).

- IR (KBr) :

- 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N), 1220 cm⁻¹ (C-F).

Crystallographic Insights

While no crystal data exists for the target compound, analogous carbohydrazides form hydrogen-bonded networks. For example, co-crystals with salicylic acid exhibit O—H⋯N and N—H⋯O interactions, suggesting similar stabilization in the title compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzyl)-N’-(2-(4-fluorophenoxy)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

This compound belongs to the dihydropyridine class, which has been extensively studied for their pharmacological properties. Dihydropyridines are known for their role as calcium channel blockers and have been investigated for their potential in treating cardiovascular diseases. The introduction of fluorine atoms in the structure can enhance biological activity and selectivity towards specific targets.

Recent studies have highlighted the anticancer potential of this compound. It has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The fluorinated phenoxyacetyl moiety may contribute to enhanced interaction with cancer cell receptors.

Case Study: In Vitro Anticancer Activity

A study conducted by Fayad et al. (2019) screened a library of compounds, including derivatives of dihydropyridines, against multicellular tumor spheroids. The results indicated that 1-(4-fluorobenzyl)-N'-(2-(4-fluorophenoxy)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide exhibited significant cytotoxicity against breast cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

Neuroprotective Effects

The neuroprotective properties of this compound are also under investigation. Dihydropyridine derivatives have been associated with cognitive enhancement and neuroprotection in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Activity

Emerging evidence suggests that this compound possesses antimicrobial properties. Its structure allows it to interact with bacterial membranes effectively, disrupting their integrity and leading to cell death.

Table 2: Antimicrobial Activity Comparison

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-N’-(2-(4-fluorophenoxy)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

*Molecular weights calculated based on formula.

Functional Group Analysis

- Fluorine Substituents: The target compound’s dual fluorination contrasts with mono-fluorinated analogs (e.g., ) and chloro-fluoro hybrids (e.g., ). Fluorine’s electronegativity may improve binding to hydrophobic pockets in targets like kinases or GPCRs.

- Carbohydrazide vs.

- Aromatic vs. Heterocyclic Substituents : Compounds with heterocycles (e.g., furyl in , trifluoromethyl furan in ) exhibit distinct electronic profiles compared to purely aromatic substituents, affecting solubility and target selectivity.

Biological Activity

The compound 1-(4-fluorobenzyl)-N'-(2-(4-fluorophenoxy)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a derivative of the dihydropyridine family, which has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

The compound exhibits various pharmacological activities, primarily focusing on its role as an antitumor agent and kinase inhibitor . The presence of fluorine atoms in the structure enhances its biological activity and solubility, making it a candidate for further research.

Table 1: Summary of Biological Activities

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : The compound selectively inhibits Met kinase, which is crucial in cancer cell proliferation and survival. This inhibition leads to reduced tumor growth in preclinical models .

- Antioxidant Properties : The structural components contribute to antioxidant activity, which may protect cells from oxidative stress and enhance therapeutic efficacy .

- Cell Cycle Arrest : Studies have indicated that the compound induces cell cycle arrest in cancer cells, leading to apoptosis through intrinsic and extrinsic pathways .

Case Study 1: Antitumor Efficacy

In a study involving human gastric carcinoma xenografts (GTL-16), the compound was administered orally and resulted in complete tumor stasis. This finding underscores its potential as a therapeutic agent for gastric cancer .

Case Study 2: Anti-HIV Activity

A series of synthesized compounds based on similar frameworks were evaluated for anti-HIV activity. One derivative demonstrated an EC50 value of 75 µM against HIV integrase, indicating that modifications to the dihydropyridine structure can lead to significant antiviral effects .

Q & A

Basic: What are the key synthetic steps and reaction conditions for preparing 1-(4-fluorobenzyl)-N'-(2-(4-fluorophenoxy)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with functionalization of the dihydropyridine core. Key steps include:

- Step 1: Formation of the dihydropyridine scaffold via cyclocondensation under reflux conditions (ethanol or DMF as solvents, 60–80°C for 6–12 hours) .

- Step 2: Introduction of the 4-fluorobenzyl group via nucleophilic substitution, requiring precise pH control (pH 7–8) to avoid side reactions .

- Step 3: Coupling the hydrazide moiety using 2-(4-fluorophenoxy)acetyl chloride in anhydrous DCM at 0–5°C to preserve reactive intermediates .

- Purification: Chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) for ≥95% purity .

Basic: What spectroscopic and computational methods are critical for structural characterization?

Methodological Answer:

- NMR (1H/13C/19F): Assigns fluorinated aromatic protons (δ 7.1–7.4 ppm for 4-fluorophenyl groups) and confirms hydrazide NH protons (δ 9.2–10.1 ppm) .

- X-ray Crystallography: Resolves dihydropyridine ring puckering and hydrogen-bonding networks (e.g., N–H···O interactions between hydrazide and carbonyl groups) .

- HRMS (High-Resolution Mass Spectrometry): Validates molecular weight (e.g., [M+H]+ calculated for C₂₁H₁₈F₂N₃O₄: 432.1271; observed: 432.1268) .

Intermediate: How can reaction yields be optimized for the hydrazide coupling step?

Methodological Answer:

Optimization parameters include:

- Solvent Choice: Polar aprotic solvents (e.g., DMF or DCM) enhance nucleophilicity of the hydrazide intermediate .

- Catalysts: Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) improve coupling efficiency by activating carbonyl groups .

- Temperature Control: Maintaining 0–5°C minimizes decomposition of reactive intermediates like acyl chlorides .

- Stoichiometry: A 1.2:1 molar ratio of 2-(4-fluorophenoxy)acetyl chloride to dihydropyridine precursor reduces unreacted starting material .

Intermediate: What analytical techniques are used to assess purity and stability?

Methodological Answer:

- HPLC-DAD (Diode Array Detection): Monitors degradation products under accelerated stability conditions (40°C/75% RH for 30 days) .

- Thermogravimetric Analysis (TGA): Determines thermal stability (decomposition onset >200°C for crystalline forms) .

- Powder X-ray Diffraction (PXRD): Identifies polymorphic transitions during storage .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Methodological Answer:

SAR studies focus on substituent effects:

Methodology:

- Analog Synthesis: Replace 4-fluorophenyl with chlorophenyl or methoxyphenyl groups to test steric/electronic effects .

- Biological Assays: Compare IC₅₀ values in enzyme inhibition (e.g., kinase assays) or cellular uptake studies .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:

- Orthogonal Assays: Validate target engagement using SPR (Surface Plasmon Resonance) alongside enzymatic assays .

- Batch Analysis: Compare bioactivity of batches purified via different methods (e.g., HPLC vs. recrystallization) .

- Metabolite Screening: Identify if degradation products (e.g., hydrolyzed hydrazide) contribute to off-target effects .

Advanced: What in silico strategies predict binding modes with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Simulate interactions with ATP-binding pockets (e.g., kinases) using the dihydropyridine core as a hinge-binding motif .

- MD (Molecular Dynamics) Simulations: Assess stability of fluorophenyl groups in hydrophobic pockets over 100-ns trajectories .

- Free Energy Perturbation (FEP): Calculate ΔΔG for substituent modifications (e.g., –F vs. –Cl) to prioritize synthetic targets .

Advanced: How to design stability-indicating methods for formulation studies?

Methodological Answer:

- Forced Degradation: Expose to oxidative (H₂O₂), acidic (0.1M HCl), and photolytic (ICH Q1B guidelines) conditions .

- LC-MS/MS: Identify degradation pathways (e.g., hydrolysis of the hydrazide bond generates 4-fluorophenoxyacetic acid) .

- Excipient Compatibility: Screen with mannitol or PVP-K30 to prevent hygroscopicity-driven degradation .

Advanced: What strategies address low solubility in aqueous buffers?

Methodological Answer:

- Salt Formation: React with HCl or sodium citrate to improve ionization .

- Nanoparticle Formulation: Use PLGA (poly(lactic-co-glycolic acid)) carriers for sustained release (particle size <200 nm via dynamic light scattering) .

- Co-solvent Systems: Optimize DMSO/PBS ratios (≤10% DMSO) for in vitro assays without cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.